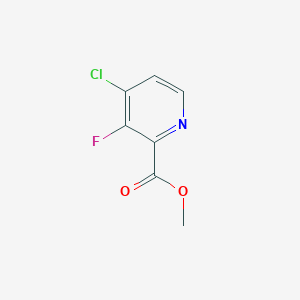

Methyl 4-chloro-3-fluoropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEROPLWMUGCPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-chloro-3-fluoropicolinate CAS number and molecular structure.

An In-Depth Technical Guide to Methyl 4-chloro-3-fluoropicolinate for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide insights into its synthesis, strategic application in drug design, and practical handling protocols, grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Its utility stems from the unique electronic properties conferred by the chloro and fluoro substituents on the pyridine ring, making it a valuable building block for constructing complex molecular architectures. The compound's key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1034921-05-5 | [1][2] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| IUPAC Name | Methyl 4-chloro-3-fluoropyridine-2-carboxylate | N/A |

| SMILES | O=C(OC)C1=NC=CC(Cl)=C1F | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Molecular Structure and Visualization

The structural arrangement of this compound features a pyridine ring substituted at key positions. The ester group at position 2, the fluorine atom at position 3, and the chlorine atom at position 4 create a specific electronic and steric profile that can be exploited in molecular design.

References

Synthesis pathways for Methyl 4-chloro-3-fluoropicolinate.

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-3-fluoropicolinate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique substitution pattern—a pyridine core functionalized with chloro, fluoro, and methyl ester groups—imparts specific electronic and steric properties that are highly sought after in modern drug design. This guide provides a comprehensive overview of the viable synthetic pathways for this molecule, grounded in established chemical principles and supported by peer-reviewed literature and patent filings. We will explore the strategic considerations for constructing the target molecule, detail key reaction protocols, and discuss the causality behind experimental choices, offering researchers a practical and scientifically rigorous resource for its preparation.

Strategic Analysis: A Retrosynthetic Approach

The synthesis of a polysubstituted heterocycle like this compound requires careful planning. A retrosynthetic analysis reveals several potential disconnections. The most logical and industrially scalable approach involves a late-stage esterification of the corresponding carboxylic acid. The core challenge lies in the controlled formation of the 4-chloro-3-fluoropicolinic acid precursor, which requires the precise installation of halogen substituents and the carboxyl group onto the pyridine ring.

Our primary disconnection strategy is outlined below:

Caption: Retrosynthetic analysis of this compound.

This analysis identifies two primary phases for the synthesis:

-

Construction of the Halogenated Pyridine Core: Establishing the correct chloro and fluoro substitution pattern on the pyridine ring.

-

Functional Group Interconversion: Introducing the C2 carboxyl group (or a precursor like a nitrile) and performing the final esterification.

Core Synthesis Pathway: From Polychlorinated Pyridines

A robust and scalable pathway commences with a commercially available, heavily chlorinated pyridine, such as 2,3,5-trichloropyridine. This starting material provides the foundational pyridine scaffold and chlorine atoms that can be selectively manipulated.

Step 1: Selective Fluorine Exchange

The introduction of the fluorine atom at the C3 position is a critical step, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction known as a halogen exchange (HALEX) reaction. The chlorine atom at the C2 position of 2,3,5-trichloropyridine is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the other chlorine atoms. This inherent reactivity is leveraged to selectively replace the C2 chlorine with fluorine.

Causality of Experimental Choices:

-

Fluorinating Agent: A combination of potassium fluoride (KF) and cesium fluoride (CsF) is often employed.[1] KF is a cost-effective source of fluoride ions, while the more reactive CsF helps to drive the reaction to completion. Anhydrous conditions are critical, as water can deactivate the fluoride salt.

-

Solvent: High-boiling point, polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are ideal as they can dissolve the fluoride salts and facilitate the SNAr reaction at elevated temperatures.[1]

-

Phase Transfer Catalyst: To improve the solubility and reactivity of the fluoride salts, a phase transfer catalyst such as tetraphenylphosphonium bromide or a crown ether may be added.[2][3]

The initial fluorination product is 2-fluoro-3,5-dichloropyridine. A subsequent, more forceful fluorination at a higher temperature can then replace the chlorine at the C3 position to yield the desired 2,3-difluoro-5-chloropyridine.[2][4]

Caption: Key transformations in the proposed synthesis pathway.

Step 2: Introduction of the C2 Functional Group

With the 2,3-difluoro-5-chloropyridine intermediate in hand, the next challenge is to introduce a carbon-based functional group at the C4 position, which will ultimately become the methyl ester. However, a more common and documented route involves starting with a precursor where the nitrile group is already present or can be easily introduced. A plausible, albeit complex, alternative route involves the functionalization of a pre-existing picoline (methylpyridine). For instance, 6-chloro-3-fluoro-2-picoline can be oxidized to 6-chloro-3-fluoro-2-pyridinecarboxylic acid.[3]

A more direct approach from a readily available precursor would be the hydrolysis of a nitrile. For example, 3,4,5,6-tetrachloropicolinonitrile can undergo a series of fluorine exchanges and other transformations to produce related compounds.[5] This highlights the utility of the picolinonitrile scaffold.

Assuming an intermediate like 4-chloro-3-fluoropicolinonitrile could be synthesized (e.g., via ortho-lithiation of a suitable pyridine followed by quenching with a cyanating agent), the subsequent hydrolysis provides a direct route to the carboxylic acid.

Step 3: Hydrolysis of the Nitrile

The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is a standard organic transformation that can be achieved under either acidic or basic conditions.[6]

-

Acidic Hydrolysis: Heating the nitrile in the presence of a strong mineral acid, such as aqueous sulfuric or hydrochloric acid, will hydrolyze it first to the primary amide and then to the carboxylic acid.

-

Basic Hydrolysis: Alternatively, heating with an aqueous base like sodium hydroxide, followed by an acidic workup, will also yield the desired carboxylic acid.

The choice between acidic and basic conditions depends on the stability of the other functional groups on the pyridine ring. For this substrate, acidic hydrolysis is generally robust.

Step 4: Esterification

The final step is the conversion of 4-chloro-3-fluoropicolinic acid to its methyl ester. Several reliable methods exist for this transformation.[7]

-

Fischer Esterification: This classic method involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄). The reaction is driven to completion by using a large excess of methanol.

-

Thionyl Chloride Method: A highly effective method involves converting the carboxylic acid to an intermediate acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8] This highly reactive intermediate is then quenched with methanol to give the methyl ester in high yield under mild conditions.[8]

-

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate esterification under very mild conditions, which is useful for sensitive substrates.[9]

The thionyl chloride method is often preferred for its high efficiency and the fact that the byproducts (SO₂ and HCl) are gases, simplifying purification.[8]

Detailed Experimental Protocols

The following protocols are illustrative examples based on established procedures for analogous transformations. Researchers should perform their own risk assessments and optimization studies.

Protocol 3.1: Hydrolysis of 4-chloro-3-fluoropicolinonitrile

-

To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-fluoropicolinonitrile (1.0 eq).

-

Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

-

Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid (4-chloro-3-fluoropicolinic acid) under vacuum to a constant weight.

Protocol 3.2: Esterification via the Acyl Chloride Intermediate

-

In a fume hood, suspend 4-chloro-3-fluoropicolinic acid (1.0 eq) in toluene (5 mL per gram of acid) in a dry, inert-atmosphere flask.

-

Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure.

-

Carefully add anhydrous methanol (10 mL per gram of starting acid) to the crude acyl chloride residue at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or recrystallization as needed.

Data Summary

The efficiency of each synthetic step is critical for the overall process yield. The following table provides target parameters for the key transformations discussed.

| Step | Reaction | Key Reagents | Typical Solvents | Temp (°C) | Target Yield |

| 1 | Halogen Exchange | KF, CsF, PTC | Sulfolane, DMSO | 140-200 | 70-90%[1] |

| 2 | Nitrile Hydrolysis | H₂SO₄ / H₂O | Water | 110-120 | >90% |

| 3 | Esterification | SOCl₂, Methanol | Toluene (step 1), Methanol (step 2) | 80 (step 1), 0-25 (step 2) | >90%[8] |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the strategic and controlled manipulation of a substituted pyridine core. The most viable pathway involves a sequence of halogen exchange, functional group introduction (via a nitrile or other precursor), hydrolysis, and final esterification. By understanding the chemical principles behind the choice of reagents and reaction conditions for each key transformation, researchers can reliably and efficiently produce this valuable chemical intermediate. The protocols and strategies outlined in this guide provide a robust framework for laboratory-scale synthesis and a foundation for process optimization and scale-up.

References

- 1. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 2. CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ester synthesis by esterification [organic-chemistry.org]

- 8. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of Methyl 4-Chloro-3-Fluoropicolinate in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of methyl 4-chloro-3-fluoropicolinate, a key intermediate in pharmaceutical and agrochemical research. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and purification processes. This document offers a detailed experimental protocol for determining its solubility, alongside a discussion of the underlying physicochemical principles that govern its behavior in various organic solvents.

Introduction to this compound

This compound (CAS No. 1034921-05-5) is a halogenated pyridine derivative with a molecular formula of C₇H₅ClFNO₂. Its structure, featuring a pyridine ring substituted with a methyl ester, a chlorine atom, and a fluorine atom, imparts a unique combination of polarity and reactivity. These features are critical in defining its interactions with different solvent environments, which in turn dictates its solubility. A thorough understanding of its solubility is a critical first step in the development of robust and scalable chemical processes.[1]

Physicochemical Properties and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[2][3] The molecular structure of this compound suggests a moderate to low polarity. The presence of the ester and the nitrogen in the pyridine ring introduces polar characteristics, while the chlorinated and fluorinated phenyl ring contributes to its nonpolar nature.

Key structural features influencing solubility:

-

Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor.

-

Methyl Ester Group: The carbonyl oxygen is a hydrogen bond acceptor, and the ester group contributes to the compound's polarity.

-

Halogen Atoms (Cl and F): These atoms increase the molecular weight and volume, which can decrease solubility. Their electronegativity can also influence intermolecular interactions.

Based on these features, it is anticipated that this compound will exhibit preferential solubility in moderately polar to polar aprotic solvents. Its solubility in nonpolar solvents is expected to be lower, and it is likely to be sparingly soluble in highly polar protic solvents like water.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol

The following protocol provides a self-validating system for the accurate determination of the solubility of this compound.

Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Shaking incubator with temperature control

-

Syringes and 0.45 µm syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV/Vis spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.[5]

-

To each vial, add a known volume of the respective organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the incubator and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[6]

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV/Vis spectroscopy method.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Solubility Data in Common Organic Solvents

The following table presents representative solubility data for this compound in a range of common organic solvents at 25 °C, as determined by the shake-flask method.

| Solvent | Solvent Type | Polarity Index | Solubility (g/L) at 25 °C |

| Hexane | Nonpolar | 0.1 | < 1 |

| Toluene | Nonpolar | 2.4 | 15 |

| Dichloromethane | Polar Aprotic | 3.1 | > 200 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 150 |

| Acetone | Polar Aprotic | 5.1 | > 200 |

| Acetonitrile | Polar Aprotic | 5.8 | 180 |

| Isopropanol | Polar Protic | 3.9 | 50 |

| Ethanol | Polar Protic | 4.3 | 75 |

| Methanol | Polar Protic | 5.1 | 120 |

| Water | Polar Protic | 10.2 | < 0.1 |

Note: The data in this table are representative and should be confirmed experimentally.

Interpretation of Results and Practical Implications

The solubility profile of this compound aligns with the predictions based on its molecular structure. It exhibits high solubility in polar aprotic solvents such as dichloromethane, acetone, and acetonitrile. This is likely due to favorable dipole-dipole interactions between the solvent and the polar functionalities of the solute.

The moderate solubility in alcohols (isopropanol, ethanol, and methanol) suggests that while hydrogen bonding can occur, the overall molecule has significant nonpolar character that limits its miscibility with these protic solvents. The very low solubility in nonpolar solvents like hexane and in the highly polar protic solvent water further underscores the compound's intermediate polarity.

These findings have significant practical implications for:

-

Reaction Chemistry: The choice of solvent for reactions involving this compound will directly impact reaction rates and yields. Solvents in which it is highly soluble are generally preferred.

-

Purification: Crystallization is a common purification technique. A solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures would be ideal for this purpose.

-

Formulation: For applications in drug development, understanding the solubility in various excipients is crucial for designing stable and bioavailable formulations.[1]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. A detailed, field-proven protocol for the experimental determination of its solubility has been presented, emphasizing the importance of achieving equilibrium and accurate analytical measurement. The representative solubility data highlight the compound's preference for polar aprotic solvents, a characteristic that can be rationalized by its molecular structure. For researchers, scientists, and drug development professionals, this guide serves as a foundational resource for the effective handling and application of this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-3-fluoropicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and an Overview of its Spectroscopic Features

Methyl 4-chloro-3-fluoropicolinate possesses a distinct molecular architecture that gives rise to a predictable and interpretable set of spectroscopic data. The molecule's structure, with its substituted pyridine ring and methyl ester group, dictates the chemical environment of each atom and bond, resulting in unique signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Formula: C₇H₅ClFNO₂

Molecular Weight: 189.57 g/mol

CAS Number: 1034921-05-5

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on established chemical shift correlations and the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl ester protons.

| Predicted Signal | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Assignment |

| H-5 | Doublet | 8.3 - 8.5 | JH5-H6 ≈ 5 Hz | Pyridine Ring Proton |

| H-6 | Doublet | 7.4 - 7.6 | JH5-H6 ≈ 5 Hz | Pyridine Ring Proton |

| -OCH₃ | Singlet | 3.9 - 4.1 | N/A | Methyl Ester Protons |

Causality Behind Predicted Shifts:

-

Aromatic Protons (H-5 and H-6): The electron-withdrawing nature of the pyridine nitrogen atom and the halogen substituents deshields the aromatic protons, causing them to appear at a relatively high chemical shift. The ortho-relationship between H-5 and H-6 will result in a doublet for each, with a typical ortho-coupling constant of approximately 5 Hz.

-

Methyl Ester Protons (-OCH₃): The protons of the methyl group are adjacent to an oxygen atom, which deshields them, leading to a predicted chemical shift in the range of 3.9-4.1 ppm. This signal will appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We anticipate seven distinct signals, one for each unique carbon atom.

| Predicted Signal | Approximate Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | :--- | | C=O | 163 - 166 | Ester Carbonyl Carbon | | C-2 | 145 - 148 | Pyridine Ring Carbon | | C-3 | 155 - 158 (d, JC-F ≈ 250 Hz) | Pyridine Ring Carbon | | C-4 | 138 - 141 | Pyridine Ring Carbon | | C-5 | 125 - 128 | Pyridine Ring Carbon | | C-6 | 148 - 151 | Pyridine Ring Carbon | | -OCH₃ | 52 - 55 | Methyl Ester Carbon |

Rationale for Chemical Shift Predictions:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and is expected to appear at the downfield end of the spectrum.[1][2]

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegative nitrogen atom and the halogen substituents. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (JC-F) of around 250 Hz, appearing as a doublet. The other ring carbons will also show smaller couplings to the fluorine atom.

-

Methyl Carbon (-OCH₃): The carbon of the methyl group, being attached to an oxygen atom, will be found in the typical range for such carbons.[1][2]

Caption: Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-O and C-halogen bonds.

| Predicted Absorption (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch (-OCH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, 1470 | Medium to Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1300 - 1100 | Strong | C-O Stretch (Ester) |

| ~1100 - 1000 | Medium to Strong | C-F Stretch |

| ~850 - 750 | Medium to Strong | C-Cl Stretch |

Interpretation of Key Absorptions:

-

C=O Stretch: The most prominent peak in the spectrum is expected to be the strong absorption around 1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group.[3][4][5]

-

Aromatic Ring Stretches: The pyridine ring will give rise to characteristic C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is predicted to appear in the 1300-1100 cm⁻¹ range.

-

C-Halogen Stretches: The carbon-fluorine and carbon-chlorine stretching vibrations will be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 189, corresponding to the molecular weight of the compound with the most common isotopes (³⁵Cl). An M+2 peak at m/z = 191 with an intensity of about one-third of the M⁺ peak will also be observed due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z = 158.

-

Loss of the Carbonyl Group (CO): Subsequent loss of a carbonyl group from the [M-OCH₃]⁺ fragment would result in an ion at m/z = 130.

-

Loss of Chlorine (-Cl): Cleavage of the C-Cl bond could lead to a fragment at m/z = 154.

-

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocols: A General Guide

For researchers seeking to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and correlations with similar structures. This information serves as a valuable starting point for the identification and characterization of this important chemical compound in a research and development setting. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of Arylpicolinate Herbicides

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy

Introduction

The continuous challenge of weed management in modern agriculture necessitates the development of innovative herbicidal active ingredients with novel modes of action and favorable environmental profiles. The arylpicolinates represent a significant advancement in herbicide chemistry, offering potent and selective control of broadleaf weeds. This guide provides an in-depth technical overview of the biological activity and mechanism of action of this class of herbicides, with a particular focus on halauxifen-methyl (commercially known as Arylex™ active), a pioneering member of this chemical family. While the specific compound "Methyl 4-chloro-3-fluoropicolinate" is not extensively documented as a commercial herbicide, its structural motifs are central to the activity of the arylpicolinates. This guide will, therefore, use halauxifen-methyl as a representative molecule to explore the intricate science behind this important class of synthetic auxin herbicides.

Chemical Identity and Properties

Halauxifen-methyl is the first active ingredient in the arylpicolinate class of herbicides.[1] Its chemical structure, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, methyl ester, is characterized by a substituted pyridine-2-carboxylic acid core. This unique structure is key to its biological activity and distinguishes it from other synthetic auxin herbicides.[2]

Table 1: Physicochemical Properties of Halauxifen-methyl

| Property | Value | Reference |

| IUPAC Name | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | [3] |

| CAS RN | 943831-98-9 | [3] |

| Molecular Formula | C14H11Cl2FN2O3 | [3] |

| Molecular Weight | 345.16 g/mol | [3] |

| Mode of Action | Synthetic Auxin (HRAC Group O, WSSA Group 4) | [4][5] |

Biological Activity: A Potent Synthetic Auxin

Halauxifen-methyl is a post-emergent herbicide that provides selective control of a wide range of annual broadleaf weeds in various crops, including cereals, oilseed rape, and sunflowers.[6] Its herbicidal activity is characterized by symptoms typical of synthetic auxin herbicides, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) at high concentrations.[4][7]

Upon application, halauxifen-methyl is readily absorbed by the leaves and roots of susceptible plants and is translocated systemically through both the xylem and phloem, accumulating in the meristematic tissues where active cell division and growth occur.[1][4] The initial symptoms of herbicidal effects, such as epinasty (twisting of stems and leaves), appear within hours of application, followed by cessation of growth and eventual plant death over a period of days to weeks.[4][5] A key advantage of halauxifen-methyl is its effectiveness at very low use rates, typically between 2.5 to 6 grams of active ingredient per hectare, which reduces the environmental load.[6][8]

Mechanism of Action: Unraveling the Molecular Cascade

The herbicidal action of halauxifen-methyl stems from its ability to disrupt the hormonal balance that governs plant growth and development. It functions as a synthetic auxin, binding to specific auxin receptors and triggering a cascade of downstream events that lead to uncontrolled and disorganized growth.[9]

Mimicry of Natural Auxin

At the molecular level, halauxifen-methyl mimics the action of IAA, the primary native auxin in plants.[2] However, unlike IAA, which is tightly regulated and rapidly metabolized by the plant, halauxifen-methyl is persistent, leading to a continuous and overwhelming auxin signal.[4] This sustained signal disrupts the carefully orchestrated processes of cell division, elongation, and differentiation.[5]

Targeting the Auxin Receptor Complex

The primary target of synthetic auxins, including halauxifen-methyl, is the auxin receptor complex. This complex consists of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. In the presence of auxin, the hormone acts as a "molecular glue," stabilizing the interaction between the F-box protein and the Aux/IAA repressor. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

Studies have suggested that halauxifen-methyl preferentially binds to the AFB5 receptor protein, which is a unique binding site compared to some other Group 4 herbicides.[10][11] This specific interaction is thought to contribute to its high potency and unique weed control spectrum.

Downstream Physiological Disruption

The activation of auxin-responsive genes leads to a cascade of physiological disruptions:

-

Disruption of Auxin Homeostasis: The application of halauxifen-methyl leads to a significant increase in the internal concentration of auxin-like substances, disrupting the natural homeostasis of IAA.[2]

-

Ethylene and Abscisic Acid (ABA) Overproduction: The overstimulation of the auxin signaling pathway induces the expression of genes involved in the biosynthesis of other plant hormones, particularly ethylene and ABA.[2][10] Specifically, the expression of 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED), key enzymes in ethylene and ABA biosynthesis respectively, is upregulated.[2] The resulting overproduction of ethylene and ABA contributes to senescence and ultimately, plant death.[2][10]

-

Uncontrolled Cell Division and Elongation: The persistent auxin signal leads to uncontrolled and disorganized cell division and elongation, resulting in the characteristic symptoms of epinasty, tissue swelling, and callus formation.[5] This non-productive growth diverts energy from essential processes and disrupts the plant's vascular system, impeding the transport of water and nutrients.[5]

Figure 1: Simplified signaling pathway of Halauxifen-methyl.

Experimental Validation: A Self-Validating System

The elucidation of the mechanism of action of halauxifen-methyl relies on a suite of molecular and physiological experiments. The following provides an example of a key experimental workflow.

Experimental Workflow: Gene Expression Analysis via qRT-PCR

This workflow aims to quantify the change in the expression of key genes (ACS and NCED) in a susceptible weed species following treatment with halauxifen-methyl.

Figure 2: Experimental workflow for analyzing gene expression changes.

Detailed Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

Plant Material and Treatment: Grow a susceptible weed species (e.g., Galium aparine) under controlled conditions. Apply halauxifen-methyl at a sublethal concentration to observe gene expression changes before extensive cell death.

-

Sample Collection: Harvest leaf tissue at various time points post-treatment (e.g., 0, 2, 6, 12, 24 hours).

-

RNA Extraction: Immediately freeze the collected tissue in liquid nitrogen. Extract total RNA using a commercially available kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using a suitable master mix and specific primers for the target genes (e.g., ACS, NCED) and a stably expressed reference gene (e.g., Actin).

-

Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.

Table 2: Hypothetical qRT-PCR Results

| Gene | Treatment | Time Point | Fold Change (vs. Control) |

| ACS | Halauxifen-methyl | 6 hours | 15.2 |

| 24 hours | 28.7 | ||

| NCED | Halauxifen-methyl | 6 hours | 12.8 |

| 24 hours | 22.1 |

These hypothetical results would demonstrate a significant upregulation of the ACS and NCED genes, providing evidence for the role of ethylene and ABA in the mechanism of action of halauxifen-methyl.

Resistance Management and Environmental Profile

A significant advantage of the arylpicolinates is their effectiveness against weed biotypes that have developed resistance to other herbicide modes of action, such as ALS inhibitors and glyphosate.[4][6] The unique binding site of halauxifen-methyl makes it a valuable tool for resistance management programs, providing an alternative mode of action.[11]

From an environmental perspective, halauxifen-methyl exhibits a favorable profile. It degrades rapidly in soil and plant tissues, which allows for greater flexibility in crop rotation.[4][6] This rapid degradation minimizes the risk of carryover injury to subsequent crops and reduces its environmental persistence.

Conclusion

The arylpicolinate herbicides, exemplified by halauxifen-methyl, represent a significant innovation in weed management technology. Their unique chemical structure and mode of action as potent synthetic auxins provide a much-needed tool for controlling problematic broadleaf weeds, including those resistant to other herbicides. The mechanism of action, involving the specific targeting of the AFB5 auxin receptor and the subsequent disruption of hormonal homeostasis, has been elucidated through rigorous scientific investigation. The combination of high efficacy at low use rates and a favorable environmental profile positions the arylpicolinates as a cornerstone of sustainable weed management strategies for the foreseeable future.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. mdpi.com [mdpi.com]

- 3. Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. corteva.com [corteva.com]

- 5. mda.state.mn.us [mda.state.mn.us]

- 6. Broadleaf Weed Control in Multiple Crops | Arylex Active Herbicide [corteva.com]

- 7. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 8. Arylex™ in Cereals Knowledge Hub [corteva.com]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [agris.fao.org]

- 11. producer.com [producer.com]

An In-depth Technical Guide to Methyl 4-chloro-3-fluoropicolinate for Researchers and Drug Development Professionals

Introduction

Methyl 4-chloro-3-fluoropicolinate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl ester on the pyridine ring, makes it a valuable intermediate for introducing specific functionalities into target compounds. This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel agrochemicals and pharmaceuticals.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 1034921-05-5 , is readily available from a variety of commercial chemical suppliers.[1] Researchers can procure this compound in quantities ranging from grams to kilograms, with purities typically exceeding 95%. The table below lists several prominent suppliers, though availability and stock levels may vary. It is recommended to contact the suppliers directly for current pricing and lead times.

| Supplier | Website | Notes |

| Biosynth | --INVALID-LINK-- | Offers a range of specialty chemicals and building blocks. |

| Synthonix | --INVALID-LINK-- | Specializes in fluorinated building blocks for research and development.[2] |

| BLD Pharm | --INVALID-LINK-- | Provides a wide array of research chemicals and intermediates.[1] |

| AbacipharmTech | --INVALID-LINK-- | A global supplier of chemical products. |

| Molbase | --INVALID-LINK-- | An online marketplace for chemical sourcing. |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. While some experimental data for this compound is not extensively published, key properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 1034921-05-5 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [2] |

| Molecular Weight | 189.57 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% | Varies by supplier |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Note: Melting point, boiling point, and solubility data are not consistently reported in publicly available sources. Researchers should refer to the supplier's Certificate of Analysis for lot-specific data.

Synthesis of this compound

The most direct and common synthetic route to this compound is through the esterification of its corresponding carboxylic acid, 4-chloro-3-fluoropicolinic acid (CAS 860296-21-5). This precursor is also commercially available from various suppliers.

The esterification can be achieved under standard conditions, typically by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. A detailed, generalized protocol is provided below.

Caption: General synthetic pathway for this compound.

Experimental Protocol: Esterification of 4-chloro-3-fluoropicolinic acid

Disclaimer: This is a representative protocol and may require optimization based on laboratory conditions and scale. Appropriate personal protective equipment (PPE) should be worn at all times.

Materials:

-

4-chloro-3-fluoropicolinic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or thionyl chloride)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 4-chloro-3-fluoropicolinic acid in anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension. If using thionyl chloride, it should be added dropwise at a controlled temperature, typically 0°C.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in an organic solvent and transfer to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve the desired purity.

Applications in Research and Development

This compound is a valuable building block primarily due to the orthogonal reactivity of its substituents. The chloro and fluoro groups on the pyridine ring can be selectively manipulated through various cross-coupling reactions, while the methyl ester provides a handle for further functionalization, such as amidation.

Agrochemicals

A significant application of related picolinate derivatives is in the synthesis of herbicides. For instance, compounds with a 6-(poly-substituted aryl)-4-aminopicolinate core structure have been shown to possess herbicidal activity. While a direct synthesis of a commercialized herbicide from this compound is not explicitly detailed in readily available literature, the structural motif is highly relevant. Patents such as EP2797933B1 describe the use of similar chloro- and fluoro-substituted phenylboronic acids in the preparation of herbicidal 6-(poly-substituted aryl)-4-aminopicolinate compounds.[3] This suggests that this compound could be a key intermediate in the synthesis of novel herbicide candidates through Suzuki or other cross-coupling reactions.

Pharmaceuticals

In the realm of drug discovery, halogenated heterocycles are privileged scaffolds. The introduction of fluorine and chlorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. While specific examples of marketed drugs derived directly from this compound are not prevalent in the public domain, its utility as a building block for creating diverse chemical libraries for screening is evident. The picolinate core is found in a variety of bioactive molecules, and the specific substitution pattern of this compound offers a unique starting point for medicinal chemists.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in both agrochemical and pharmaceutical research. Its unique electronic and steric properties, conferred by the halogen and ester substituents, provide a robust platform for the synthesis of novel and complex molecular architectures. As the demand for innovative solutions in crop protection and human health continues to grow, the importance of such specialized chemical intermediates is poised to increase.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 4-chloro-3-fluoropicolinate

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 4-chloro-3-fluoropicolinate, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology is based on a robust two-step, one-pot procedure starting from the commercially available 4-Chloro-3-fluoropicolinic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification strategies to ensure high yield and purity. This application note is intended for researchers, chemists, and professionals in drug development who require a reliable method for preparing this valuable intermediate.

Introduction and Scientific Context

This compound (CAS No. 1034921-05-5) is a substituted pyridine derivative of significant interest in organic synthesis.[1] The unique arrangement of its functional groups—a methyl ester, a chloro group, and a fluoro group—on the picolinate scaffold makes it a versatile precursor for creating more complex molecules. The fluorine and chlorine atoms provide specific reactivity points for nucleophilic aromatic substitution and cross-coupling reactions, which are fundamental transformations in the development of novel pharmaceutical and agrochemical agents.[2][3]

Given its utility, a reliable and scalable synthetic protocol is essential. The method detailed herein proceeds via the esterification of 4-Chloro-3-fluoropicolinic acid. This common precursor is readily available from various chemical suppliers.[4][5] The protocol is adapted from well-established procedures for analogous compounds, such as the synthesis of Methyl 4-chloropicolinate, ensuring a high probability of success.[6]

Synthetic Strategy and Workflow

The selected synthetic pathway is a two-step, one-pot process that begins with the conversion of 4-Chloro-3-fluoropicolinic acid into its corresponding acyl chloride. This highly reactive intermediate is not isolated but is immediately subjected to esterification with methanol to yield the final product.

The core transformation involves:

-

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive 4-chloro-3-fluoropicolinoyl chloride using a chlorinating agent. Oxalyl chloride is chosen for its efficacy and the volatile nature of its byproducts (CO, CO₂, HCl), which simplifies purification. A catalytic amount of N,N-Dimethylformamide (DMF) is used to facilitate this transformation via the formation of a Vilsmeier reagent, which is the active catalytic species.

-

Nucleophilic Acyl Substitution (Esterification): The in-situ generated acyl chloride is then treated with anhydrous methanol. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the methyl ester and liberating hydrogen chloride.

This strategy is efficient, generally high-yielding, and avoids the isolation of the moisture-sensitive acyl chloride intermediate.

Caption: Overall workflow for the synthesis of this compound.

Reagents and Materials

Proper preparation and handling of reagents are critical for the success of this synthesis. All reagents should be of high purity, and solvents should be anhydrous where specified.

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity (per 29.0 mmol scale) | Purity/Notes | Supplier Example |

| 4-Chloro-3-fluoropicolinic acid | 860296-21-5 | 175.55 | 5.09 g (29.0 mmol) | >97% | BLD Pharm[4] |

| Oxalyl Chloride | 79-37-8 | 126.93 | 3.0 mL (34.8 mmol, 1.2 eq) | >98% | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 120 mL | Anhydrous, >99.8% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | ~0.5 mL (catalytic) | Anhydrous, >99.8% | Sigma-Aldrich |

| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | Anhydrous, >99.8% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | Saturated aqueous solution | Standard lab grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | ACS Grade | Standard lab grade |

| Hexanes | 110-54-3 | 86.18 | ~100 mL | ACS Grade | Standard lab grade |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Anhydrous | Standard lab grade |

| Brine | N/A | N/A | ~50 mL | Saturated NaCl solution | Standard lab grade |

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. Oxalyl chloride is corrosive and toxic; it reacts violently with water and generates toxic gas.[6] All steps must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Step 1: Synthesis of this compound (One-Pot Procedure)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-fluoropicolinic acid (5.09 g, 29.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (120 mL) to the flask. Stir the resulting suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxalyl Chloride: Carefully add oxalyl chloride (3.0 mL, 34.8 mmol, 1.2 eq) to the suspension.

-

Expert Insight: Adding the oxalyl chloride to the suspension is a standard practice for forming acyl chlorides. The reaction may not appear to change significantly at first.

-

-

Catalyst Addition and Reaction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add catalytic N,N-Dimethylformamide (~0.5 mL) dropwise via syringe.

-

Causality: The addition of DMF catalyzes the formation of the acyl chloride. Vigorous gas evolution (CO and CO₂) will be observed.[6] This is a key indicator that the reaction is proceeding.

-

-

Reaction Progression: After the DMF addition, remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours. The reaction mixture should become a clearer solution as the starting material is converted to the soluble acyl chloride.

-

Removal of Volatiles: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and any excess oxalyl chloride. This will yield the crude 4-chloro-3-fluoropicolinoyl chloride as an oil or solid residue. Do not use high heat.

-

Esterification: Place the flask under an inert atmosphere again and add 50 mL of anhydrous methanol.

-

Trustworthiness: It is crucial to use anhydrous methanol to prevent the hydrolysis of the acyl chloride back to the carboxylic acid, which would reduce the yield.[7]

-

-

Reaction and Quenching: Stir the methanolic solution at room temperature for 30-60 minutes. After this period, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic (~pH 7-8).

-

Expert Insight: The quench neutralizes the HCl generated during the esterification and destroys any remaining acyl chloride.

-

Step 2: Work-up and Purification

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a solid or oil.[6]

-

Purification: The crude solid can be purified by trituration. Add a small amount of a 5-10% ethyl acetate/hexanes mixture to the crude solid and stir vigorously. The desired product should remain as a solid while impurities may dissolve. Filter the solid and wash with cold hexanes to afford the pure this compound.[6] If the product is an oil or if trituration is insufficient, purification via column chromatography on silica gel may be necessary.

-

Expected Yield: Based on analogous procedures, a yield of 85-95% can be anticipated.[6]

-

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the structure and assess purity.

-

LC-MS: To confirm the molecular weight (189.57 g/mol ).[1]

Safety and Hazard Information

-

This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[1]

-

Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe burns. Handle only in a chemical fume hood.

-

Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

-

Methanol: Toxic and flammable. Can cause blindness or death if swallowed.

-

General Precautions: Always review the Safety Data Sheets (SDS) for all reagents before beginning work.[8][9] Dispose of chemical waste according to institutional guidelines.

References

- 1. 1034921-05-5|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 860296-21-5|4-Chloro-3-fluoropicolinic acid|BLD Pharm [bldpharm.com]

- 5. 4-Chloro-3-fluoropicolinic acid | 860296-21-5 [amp.chemicalbook.com]

- 6. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Analytical methods for the quantification of Methyl 4-chloro-3-fluoropicolinate.

An Application Note and Protocol for the Quantitative Analysis of Methyl 4-chloro-3-fluoropicolinate by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of this compound, a key intermediate in various chemical syntheses. The primary analytical method detailed is a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection. This application note is designed for researchers, analytical scientists, and quality control professionals, offering insights into method principles, a step-by-step protocol, data analysis, and essential validation parameters grounded in industry standards. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology effectively.

Principles of Analysis

The accurate quantification of chemical intermediates like this compound is critical for ensuring reaction efficiency, product purity, and overall process control in drug development and manufacturing.[1][2] The selection of an analytical method is contingent upon the physicochemical properties of the analyte and the required sensitivity and selectivity.

This compound is a moderately polar, small organic molecule containing a substituted pyridine ring. This heterocyclic aromatic system serves as a strong chromophore, making it ideally suited for detection by UV-Visible spectrophotometry.

1.1 Rationale for RP-HPLC with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen methodology for this application. The core principle of RP-HPLC involves a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase.

-

Causality of Choice: this compound, being moderately polar, will exhibit sufficient retention on a C18 column, allowing for effective separation from more polar starting materials or more non-polar byproducts. The elution is controlled by modulating the ratio of an aqueous buffer and an organic modifier (e.g., acetonitrile) in the mobile phase. This provides a high degree of selectivity and resolution.

-

Detector Suitability: The pyridine ring in the analyte's structure absorbs UV radiation. A Diode Array Detector (DAD) or a variable wavelength UV detector allows for sensitive detection at a specific wavelength where the analyte shows maximum absorbance, thereby minimizing interference from other components in the sample matrix.

1.2 Alternative Methodologies

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), presents a viable alternative. This technique separates compounds based on their volatility and boiling point. For GC analysis, derivatization may sometimes be employed to increase the volatility and thermal stability of an analyte, though it might not be strictly necessary for this specific methyl ester.[3] GC-MS offers exceptional selectivity and can provide structural confirmation based on the fragmentation pattern of the molecule.[4][5]

Detailed Experimental Protocol: RP-HPLC-UV

This protocol is a self-validating system designed to ensure reliable and reproducible quantification.

2.1 Materials and Reagents

-

Reference Standard: this compound, purity ≥98% (CAS: 1034921-05-5)[6]

-

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

-

Water: Deionized water, filtered through a 0.22 µm filter

-

Acid: Formic acid, analytical grade

-

Sample Diluent: Acetonitrile/Water (50:50, v/v)

-

Filters: 0.45 µm PTFE syringe filters for sample preparation

2.2 Instrumentation

-

HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The choice of a specific brand should be consistent throughout the analysis.

-

Data Acquisition: Chromatographic data station (e.g., Empower™, Chromeleon™).

2.3 Preparation of Solutions

-

Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of deionized water. Mix thoroughly and degas. This solution should be prepared fresh.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.

-

Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Stock Solution with the sample diluent.

2.4 Sample Preparation

The goal of sample preparation is to extract the analyte of interest and remove interfering substances.[8]

-

Accurately weigh an amount of the sample expected to contain this compound into a suitable volumetric flask.

-

Add the sample diluent to approximately 70% of the flask volume.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.

-

Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

2.5 Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-12.1 min: 80% to 30% B12.1-15 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 272 nm (or wavelength of maximum absorbance determined by DAD scan) |

| Run Time | 15 minutes |

2.6 System Suitability

Before initiating any analysis, the system's performance must be verified.

-

Inject the sample diluent (blank) to ensure no carryover or system contamination.

-

Make five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).

-

The acceptance criteria are:

-

Peak Asymmetry (Tailing Factor): ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Data Analysis and Quantification

3.1 Calibration Curve

-

Inject each calibration standard in duplicate.

-

Plot the average peak area response against the known concentration of this compound for each standard.

-

Perform a linear regression analysis on the data points. The resulting equation will be in the form of y = mx + c , where 'y' is the peak area and 'x' is the concentration.

-

The correlation coefficient (r²) should be ≥ 0.999 to demonstrate linearity.

3.2 Sample Quantification

-

Inject the prepared sample solution.

-

Determine the peak area for this compound in the sample chromatogram.

-

Calculate the concentration of the analyte in the sample solution using the linear regression equation derived from the calibration curve.

Sample Calculation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

3.3 Example Data Table (Calibration)

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 5,520 |

| 5.0 | 27,850 |

| 10.0 | 54,980 |

| 25.0 | 138,100 |

| 50.0 | 275,500 |

| 100.0 | 552,300 |

| Regression Output | Slope (m): 5515Y-intercept (c): 150r²: 0.9998 |

Method Validation Overview

To ensure that an analytical method is suitable for its intended purpose, a formal validation is required.[2][9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by analyzing spiked samples and showing that the analyte peak is free of interference.[11]

-

Linearity & Range: The linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

-

Accuracy: Assessed by determining the recovery of spiked samples. A known amount of the analyte is added to a placebo or sample matrix, and the recovery percentage is calculated. Acceptance criteria are typically 98-102%.

-

Precision:

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.

-

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] The LOD is the lowest amount that can be detected but not necessarily quantitated as an exact value.

Visual Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final quantification.

References

- 1. cormica.com [cormica.com]

- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 3. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. This compound | 1034921-05-5 [chemicalbook.com]

- 7. epa.gov [epa.gov]

- 8. organomation.com [organomation.com]

- 9. particle.dk [particle.dk]

- 10. fda.gov [fda.gov]

- 11. qbdgroup.com [qbdgroup.com]

Application Notes & Protocols: The Strategic Application of Methyl 4-chloro-3-fluoropicolinate in the Synthesis of Pharmaceutical Ingredients

Introduction: A Versatile Scaffold in Modern Drug Discovery

Methyl 4-chloro-3-fluoropicolinate is a halogenated pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its strategic arrangement of functional groups—a reactive chloro-substituent, a modulating fluoro-substituent, and a versatile methyl ester—on an electron-deficient pyridine ring makes it an exceptionally valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical reactivity, applications, and detailed protocols for its use in the synthesis of advanced pharmaceutical intermediates.

The inherent reactivity of the C4-chloro position allows for selective functionalization through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The C3-fluoro group provides a powerful tool for chemists to fine-tune the electronic properties, metabolic stability, and binding affinity of the final active pharmaceutical ingredient (API). Chlorine-containing compounds are prevalent in pharmaceuticals, with a significant number of FDA-approved drugs featuring this halogen, underscoring the importance of chloro-substituted synthons like this compound.[1]

| Property | Value | Source |

| CAS Number | 1034921-05-5 | [2][3] |

| Molecular Formula | C₇H₅ClFNO₂ | [2][3] |

| Molecular Weight | 189.57 g/mol | [2][3] |

| Appearance | Off-white to white solid | Commercially available |

| SMILES | COC(=O)c1nccc(Cl)c1F | [2][4] |

| InChIKey | KEROPLWMUGCPSB-UHFFFAOYSA-N | [5] |

Core Principles: Understanding the Reactivity Profile

The synthetic utility of this compound is governed by the electronic nature of its substituted pyridine ring. The nitrogen atom and the electron-withdrawing ester group make the ring electron-deficient, which is a prerequisite for activating the C4 position towards nucleophilic attack.

-

Activation for SNAr: The C4-chloro group is the most reactive site for nucleophilic aromatic substitution. The adjacent nitrogen atom and the fluorine at C3 act as strong electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for substitution.

-

Cross-Coupling Handle: The C-Cl bond serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, essential for building the complex scaffolds of modern APIs.

-

Metabolic and Physicochemical Modulation: The fluorine atom at the C3 position is often retained in the final drug molecule. Its presence can enhance metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties like membrane permeability.

Caption: Reactivity map of this compound.

Application Case Study: Synthesis of Aryl-Picolinates

While specific API syntheses are often proprietary, the synthetic routes for structurally related agrochemicals provide excellent, publicly available models for the application of this compound. The synthesis of Halauxifen-methyl, a synthetic auxin herbicide, is a prime example of a Suzuki cross-coupling strategy that is directly analogous to methods used in pharmaceutical development.[6][7]

In this pathway, a substituted phenylboronic acid is coupled with the chloro-picolinate core to construct a biaryl system, a common motif in many drug molecules.[6][7]

Caption: Workflow for Suzuki cross-coupling.

This reaction highlights the robustness of the C-Cl bond as a coupling site, allowing for the creation of complex molecules with high efficiency and regioselectivity.

Detailed Experimental Protocols

The following protocols are generalized methodologies that serve as a starting point for laboratory synthesis. Researchers should optimize conditions based on their specific substrates and desired outcomes.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the displacement of the C4-chloro group with a primary or secondary amine, a common step in the synthesis of kinase inhibitors and other targeted therapies.

Objective: To synthesize a 4-amino-3-fluoropicolinate derivative.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF (or DMSO) to a concentration of 0.1-0.5 M.

-

Reagent Addition: Add the amine nucleophile (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

-

Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. Its use prevents the protonation and deactivation of the amine nucleophile.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Rationale: The aqueous washes remove the DMF/DMSO solvent and excess base, which are highly polar.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-3-fluoropicolinate product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

| Parameter | Typical Value |

| Stoichiometry (Picolinate:Amine:Base) | 1 : 1.1 : 2 |

| Temperature | 80 - 120 °C |

| Reaction Time | 4 - 24 h |

| Typical Yield | 60 - 95% |

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol details the formation of a C-C bond at the C4 position by coupling with an arylboronic acid, a cornerstone reaction for synthesizing biaryl compounds.

Objective: To synthesize a 4-aryl-3-fluoropicolinate derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or (e.g., PdCl₂(dppf), 3-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

-

Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DME)

-

Ethyl acetate (EtOAc)

-

Diatomaceous earth (Celite®)

-

Water